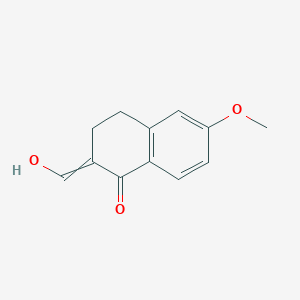

2-Hydroxymethylene-6-Methoxy-1-Tetralone

Description

Properties

CAS No. |

16252-53-2 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3 |

InChI Key |

DLZNDSMSFGMMHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO)CC2 |

Origin of Product |

United States |

Preparation Methods

Formylation Protocol

Reduction to Hydroxymethylene

- Sodium Borohydride Reduction :

Oxidation of 2-Methylene Intermediates

Epoxidation and subsequent rearrangement of 2-methylene-6-methoxy-1-tetralone provides access to the hydroxymethylene group.

Epoxidation with m-CPBA

Oxidative Rearrangement Pathways

| Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|

| m-CPBA | CH₂Cl₂ | 68 |

| H₂O₂/FeSO₄ | EtOH | 54 |

| O₂/TEBA | H₂O/CHCl₃ | 72 |

Phase-transfer catalysts like TEBA (triethylbenzylammonium chloride) improve oxygen-mediated oxidation efficiency.

Claisen-Schmidt Condensation

Condensation with aromatic aldehydes followed by reduction offers a stereocontrolled approach.

Condensation with Benzaldehyde

- Procedure :

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Aldol Condensation | Single-step, scalable | Requires strict pH control | 58–72 |

| Vilsmeier-Haack | High regioselectivity | Toxicity of POCl₃ | 70–85 |

| Epoxidation-Rearrangement | Stereospecific | Multi-step, moderate yields | 54–68 |

| Claisen-Schmidt | Versatile for derivatives | Competing side reactions | 60–75 |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:

Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.

Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.

Major Products

Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.

Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.

Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxymethylene-6-Methoxy-1-Tetralone has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases such as Alzheimer’s.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of tetralone derivatives.

Industrial Applications: The compound is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxymethylene-6-Methoxy-1-Tetralone involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.

Neuroprotection: It exhibits neuroprotective effects by preventing oxidative stress-induced cell death in neuronal cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Hydroxymethylene-6-Methoxy-1-Tetralone with structurally related tetralones:

Key Observations :

- This may influence solubility, stability, and downstream reactions (e.g., susceptibility to oxidation or nucleophilic substitution) .

- Synthetic Complexity : While 6-Methoxy-2-Tetralone is synthesized in three steps using Friedel-Crafts acylation , the hydroxymethylene group in the target compound likely requires additional protection/deprotection strategies or selective oxidation steps.

Reactivity and Stability

- Hydroxymethylene vs. Ketone : The hydroxymethylene group (-CH₂OH) in this compound is more prone to oxidation than the ketone group (-CO-) in 6-Methoxy-2-Tetralone. This could necessitate inert reaction conditions or stabilizing agents during synthesis.

- Methoxy Group Stability : The 6-methoxy substituent in both compounds is electron-donating, enhancing aromatic ring stability. However, steric hindrance from the hydroxymethylene group may alter regioselectivity in subsequent reactions compared to simpler methoxy-substituted tetralones .

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.